molecular formula C21H22ClN5O2S B11638427 N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide

N-(3-chloro-4-methylphenyl)-N-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide

Cat. No.: B11638427
M. Wt: 444.0 g/mol
InChI Key: LTHNDGRPJHVBBD-UHFFFAOYSA-N
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Description

N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The process may start with the preparation of the core guanidine structure, followed by the introduction of the sulfonyl group and the aromatic substituents. Common reagents used in these steps include chlorinating agents, methylating agents, and sulfonyl chlorides. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent for treating diseases due to its unique pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)UREA
  • **N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)THIOUREA

Uniqueness

N’-(3-CHLORO-4-METHYLPHENYL)-N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-N’-(4-METHYLBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylguanidine structure is particularly noteworthy for its potential pharmacological applications.

Properties

Molecular Formula

C21H22ClN5O2S

Molecular Weight

444.0 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine

InChI

InChI=1S/C21H22ClN5O2S/c1-13-5-9-18(10-6-13)30(28,29)27(17-8-7-14(2)19(22)12-17)20(23)26-21-24-15(3)11-16(4)25-21/h5-12H,1-4H3,(H2,23,24,25,26)

InChI Key

LTHNDGRPJHVBBD-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)C)Cl)C(=NC3=NC(=CC(=N3)C)C)N

Origin of Product

United States

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